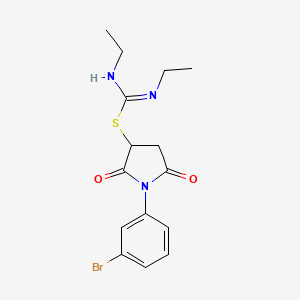
1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochloride, also known as Cbz-β-AP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a β-adrenergic receptor agonist and has been found to have significant effects on the cardiovascular system, making it a promising candidate for the treatment of various cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP has been extensively studied for its potential therapeutic applications in cardiovascular diseases. It has been found to have significant positive effects on heart function, including increasing cardiac output and reducing myocardial ischemia-reperfusion injury. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its cardioprotective effects.
Wirkmechanismus
The mechanism of action of 1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP involves its binding to β-adrenergic receptors, leading to the activation of adenylate cyclase and subsequent increases in cyclic AMP levels. This results in the activation of protein kinase A and downstream signaling pathways that contribute to the compound's physiological effects.
Biochemical and Physiological Effects
1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP has been found to have a number of biochemical and physiological effects, including increasing cardiac output, reducing myocardial ischemia-reperfusion injury, and reducing inflammation and oxidative stress. Additionally, it has been shown to have positive effects on glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP in lab experiments is its specificity for β-adrenergic receptors, which allows for targeted activation of this pathway. However, one limitation is that its effects may be influenced by other factors, such as the presence of other compounds or variations in experimental conditions.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP, including further exploration of its cardioprotective effects and potential therapeutic applications in other diseases, such as diabetes and metabolic syndrome. Additionally, research could focus on developing more potent and selective analogs of the compound, as well as investigating its effects on other signaling pathways and cellular processes.
Synthesemethoden
The synthesis of 1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP involves a multi-step process that includes the condensation of benzylamine with 9H-carbazole-9-carbaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the protection of the hydroxyl group with isopropylidene, resulting in the formation of 1-(benzylamino)-3-(9H-carbazol-9-yl)-2-propanol hydrochlorideβ-AP hydrochloride.
Eigenschaften
IUPAC Name |
1-(benzylamino)-3-carbazol-9-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O.ClH/c25-18(15-23-14-17-8-2-1-3-9-17)16-24-21-12-6-4-10-19(21)20-11-5-7-13-22(20)24;/h1-13,18,23,25H,14-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKUUDPGZLZUQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B4955459.png)
![6-(4-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4955464.png)

![methyl N-[(2,4-dichlorophenoxy)acetyl]valinate](/img/structure/B4955478.png)

![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)

![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4955502.png)

![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955513.png)
![N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)
![N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B4955542.png)
![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)
